Potency: Benchmarking Hsd17B13-IN-56 Against Leading Chemical Probes
Hsd17B13-IN-56 exhibits an IC50 of ≤ 0.1 µM (100 nM) against the substrate estradiol . This potency is lower than that of the advanced probe BI-3231 (IC50 < 1 nM in a biochemical assay) [1] and the more recent inhibitor Compound 32 (IC50 = 2.5 nM) [2]. The quantification establishes Hsd17B13-IN-56 as a moderately potent tool compound suitable for assays where sub-nanomolar potency is not the primary requirement.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | ≤ 0.1 µM (100 nM) |
| Comparator Or Baseline | BI-3231: < 1 nM; Compound 32: 2.5 nM |
| Quantified Difference | At least 100-fold less potent than BI-3231; 40-fold less potent than Compound 32 |
| Conditions | Biochemical assay using estradiol as substrate for Hsd17B13-IN-56 ; Human enzyme for BI-3231 [1]; Human enzyme for Compound 32 [2]. |
Why This Matters
This potency differential makes Hsd17B13-IN-56 a valuable reference for studying structure-activity relationships (SAR) or as a less potent control in orthogonal assays, rather than a primary candidate for high-sensitivity in vivo models.
- [1] Thamm S, et al. Discovery of a Highly Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe for Target Validation. Journal of Medicinal Chemistry. 2023;66(3):1727-1743. View Source
- [2] Ma Y, et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. Journal of Medicinal Chemistry. 2025;68(11):11127-11148. View Source
